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Compound of Interest

Compound Name: 1-Chloroethyl 2-methylpropanoate

Cat. No.: B1367391

This guide provides a comparative analysis of the spectroscopic data for 1-Chloroethyl 2-
methylpropanoate against predicted values and data from structurally similar compounds. The
information is intended for researchers, scientists, and drug development professionals to
facilitate the validation of experimental data.

Data Presentation

Due to the limited availability of published standard experimental spectra for 1-Chloroethyl 2-
methylpropanoate, this guide presents a comparison of predicted spectroscopic data for the
target molecule with experimental data from structurally related compounds: ethyl
chloroacetate, isopropyl chloroacetate, and sec-butyl 2-chloropropanoate. These analogs
provide a basis for validating key spectral features.

'H NMR Data Comparison
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Chemical Shift Lo . .
Compound Multiplicity Integration Assignment
(3) ppm
1-Chloroethyl 2-
methylpropanoat  ~6.4 Quartet 1H -O-CH(CI)-CHs
e (Predicted)
~2.6 Septet 1H -CH(CHs)2
~1.8 Doublet 3H -O-CH(CI)-CHs
~1.2 Doublet 6H -CH(CHs)2
Ethyl
Chloroacetate 4.25 Quartet 2H -O-CH2-CHs
(Experimental)
4.06 Singlet 2H -CO-CHz-ClI
131 Triplet 3H -O-CH2-CHs
Isopropyl
Chloroacetate 5.0-5.2 Septet 1H -O-CH(CHs3)2
(Experimental)
4.0-4.1 Singlet 2H -CO-CHz-Cl
1.2-1.3 Doublet 6H -O-CH(CHs)2
sec-Butyl 2-
-O-CH(CHs)-
chloropropanoat 4.8-5.0 Sextet 1H
] CH2CHs
e (Experimental)
4.3-4.4 Quartet 1H -CO-CH(CI)-CHs
_ -O-CH(CHs)-

1.5-1.7 Multiplet 2H

CH2CHs
15-1.6 Doublet 3H -CO-CH(CI)-CHs

-O-CH(CHs)-
1.2-1.3 Doublet 3H

CH2CHs
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_ -O-CH(CH3)-
0.8-1.0 Triplet 3H
CH2CHs
13C NMR Data Comparison
Compound Chemical Shift (8) ppm Assignment
1-Chloroethyl 2-
_ ~175 Cc=0
methylpropanoate (Predicted)
~75 -O-CH(CI)-
~34 -CH(CH3s)2
~25 -O-CH(CI)-CHs
~19 -CH(CH3s)2
Ethyl Chloroacetate
_ 167.1 Cc=0
(Experimental)
61.6 -O-CHa-
41.1 -CHz-Cl
14.0 -CHs
Isopropyl Chloroacetate
PropY 166.7 C=0

(Experimental)

69.8 -O-CH-
41.3 -CH2-Cl
21.7 -CHs

IR Spectroscopy Data Comparison
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Compound Wavenumber (cm—?) Assignment

1-Chloroethyl 2-

) ~1740-1760 C=0 stretch

methylpropanoate (Predicted)
~1100-1250 C-O stretch
~650-800 C-Cl stretch
Ethyl Chloroacetate

] 1749 C=0 stretch[1]
(Experimental)
1180-1250 C-O stretch
700-800 C-Cl stretch
Isopropyl Chloroacetate

] ~1740 C=0 stretch
(Experimental)
~1100-1200 C-O stretch
~700-800 C-Cl stretch

Mass Spectrometry Data Comparison

Compound Molecular lon (m/z) Key Fragments (m/z)

1-Chloroethyl 2-

_ 150/152 (M+) 115, 87, 71, 63/65
methylpropanoate (Predicted)
Ethyl Chloroacetate
. 122/124 (M) 93/95, 77, 49/51
(Experimental)
Isopropyl Chloroacetate
136/138 (M) 93/95, 77, 49/51, 43

(Experimental)

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are outlined below. Instrument
parameters should be optimized for the specific sample and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube. Add a small amount of an
internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
achieve a homogeneous magnetic field.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an
appropriate number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically
required due to the lower natural abundance and smaller gyromagnetic ratio of 13C.

o Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the
spectrum. Phase and baseline correct the spectrum. Integrate the signals in the *H NMR
spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

e Sample Preparation:
o Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl, KBr).

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls, CHCI3) that has minimal IR
absorption in the regions of interest. Place the solution in a liquid cell.

o Background Spectrum: Record a background spectrum of the salt plates or the solvent-filled
cell.

e Sample Spectrum: Record the spectrum of the sample.

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum. Identify and label the significant absorption bands.

Mass Spectrometry (MS)
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e Sample Introduction: Introduce the sample into the mass spectrometer. For volatile
compounds like esters, gas chromatography (GC-MS) or direct infusion can be used.

« lonization: lonize the sample molecules. Electron ionization (El) is a common method for this
type of compound.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
elucidate the structure of the molecule.

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of spectroscopic data for
a synthesized compound against standard or reference data.
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Caption: Workflow for Spectroscopic Data Validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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